2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone
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Overview
Description
2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of 2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is being studied for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2,3-dihydro-1H-indol-1-yl[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
What sets this compound apart is its unique combination of the indole and quinoxaline moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C23H24N4O2/c1-29-22-21(24-18-9-3-4-10-19(18)25-22)26-13-6-8-17(15-26)23(28)27-14-12-16-7-2-5-11-20(16)27/h2-5,7,9-11,17H,6,8,12-15H2,1H3 |
InChI Key |
GVRRSNMKRLNVOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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